molecular formula C7H8Cl2 B12814176 2,3-Dichlorobicyclo[2.2.1]hept-2-ene CAS No. 21604-74-0

2,3-Dichlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B12814176
CAS No.: 21604-74-0
M. Wt: 163.04 g/mol
InChI Key: ZQVNZOQACLAJOX-UHFFFAOYSA-N
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Description

2,3-Dichlorobicyclo[2.2.1]hept-2-ene (CAS 21604-74-0) is a chlorinated bicyclic hydrocarbon of significant interest in synthetic and photochemistry research. With a molecular formula of C 7 H 8 Cl 2 and a molecular weight of 163.04 g/mol , this compound serves as a valuable precursor and intermediate in the synthesis of complex organic frameworks. Its key physical properties include a density of approximately 1.31 g/cm³ and a boiling point of 203.8°C at 760 mmHg . A prominent application documented in scientific literature is its use in photochemical studies. Specifically, the derivative 5,6-dichlorobicyclo[2.2.1]hept-2-ene undergoes a meta photocycloaddition with benzene, and the resulting adducts can be dechlorinated. These dechlorination products are known to undergo a retro-Diels-Alder reaction at elevated temperatures, making them subjects of interest in reaction mechanism studies and the formation of other unsaturated hydrocarbons like cyclooctatetraene . This compound is offered For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet (MSDS) prior to use .

Properties

CAS No.

21604-74-0

Molecular Formula

C7H8Cl2

Molecular Weight

163.04 g/mol

IUPAC Name

2,3-dichlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H8Cl2/c8-6-4-1-2-5(3-4)7(6)9/h4-5H,1-3H2

InChI Key

ZQVNZOQACLAJOX-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(=C2Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,3 Dichlorobicyclo 2.2.1 Hept 2 Ene and Its Analogs

Diels-Alder Reactions in Norbornene Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a substituted alkene (dienophile), stands as the most prominent method for constructing the norbornene framework. researchgate.net This reaction's versatility allows for the formation of various substituted bicyclo[2.2.1]heptene derivatives by carefully selecting the diene and dienophile. researchgate.netresearchgate.net

The direct synthesis of chlorinated norbornene derivatives is effectively achieved through the Diels-Alder reaction using chlorinated dienophiles. For instance, the reaction between cyclopentadiene (B3395910) and trichloroethene directly yields 2,3-Dichlorobicyclo[2.2.1]hept-2-ene. thieme-connect.de

A significant class of analogs, the N-substituted imides of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, are synthesized via the diene condensation of cyclopentadiene with N-substituted imides of dichloromaleic acid. researchgate.netcyberleninka.ruppor.az This approach has been utilized to prepare various derivatives, including those with N-(carboxyphenyl) and N-(bromophenyl) substituents, by first reacting dichloromaleic anhydride (B1165640) with substituted anilines to form the corresponding dichloromaleimides, which then act as dienophiles. cyberleninka.ruppor.az

The reactivity and regioselectivity of these cycloaddition reactions are governed by the electronic nature of the reactants. In the diene condensation of N-substituted 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imides with hexachlorocyclopentadiene (B6142220), the reaction proceeds regioselectively. longdom.orgkqki.az The cycloaddition occurs specifically at the double bond of the dienophile (the norbornene derivative). longdom.org This reaction is characteristic of a classical "diene-acceptor, dienophile-donor" diene condensation type. longdom.org

The stereochemistry of the Diels-Alder reaction is a critical aspect, often leading to specific endo or exo products. In the diene condensation of hexachlorocyclopentadiene with N-substituted 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imides, the resulting polychlorinated bicyclic adducts are formed with an endo-configuration. longdom.orgkqki.az This stereochemical outcome has been confirmed through X-ray diffraction analysis. longdom.org The reaction is typically performed at elevated temperatures (110-120°C) for several hours to achieve the desired product. longdom.org

Dehydrochlorination Strategies for Related Dichlorobicyclo[2.2.1]heptanes

Elimination reactions, specifically dehydrochlorination, provide an alternative route to introduce unsaturation into the bicyclo[2.2.1]heptane framework. This strategy involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons in a saturated precursor. For example, 2-chlorobicyclo[2.2.1]hept-2-ene can be prepared from 2,2-dichlorobicyclo[2.2.1]heptane through dehydrochlorination using a strong base like potassium tert-butoxide. cdnsciencepub.com Similarly, the E2 elimination of 2,3-dichlorobicyclo[2.2.1]heptane isomers also yields 2-chlorobicyclo[2.2.1]hept-2-ene. dokumen.pub The rate of this elimination is highly dependent on the stereochemistry of the starting dichloroalkane. dokumen.pub

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives allows for the fine-tuning of the molecule's properties for various applications. The introduction of functionalities like dicarboxylic acid imides is a common strategy.

The preparation of dicarboxylic acid imide derivatives of the 2,3-dichlorobicyclo[2.2.1]heptene system is a well-established multi-step process. The synthesis begins with the reaction of dichloromaleic anhydride with various substituted aminobenzoic acids or anilines in a solvent like glacial acetic acid to produce N-substituted imides of dichloromaleic acid. cyberleninka.ruppor.az These imides then serve as dienophiles in a Diels-Alder reaction with cyclopentadiene to form the target N-substituted imides of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid. researchgate.netcyberleninka.ruppor.az

These adducts can be further functionalized. For example, their diene condensation with hexachlorocyclopentadiene yields highly chlorinated polycyclic imides. longdom.org This subsequent cycloaddition is typically carried out at a 1:1 molar ratio of the diene and dienophile at 110-120°C for 8-10 hours, resulting in solid crystalline products. longdom.org

Table 1: Examples of Synthesized Dicarboxylic Acid Imide Derivatives

Dienophile (N-Substituted Dichloromaleimide)DieneResulting AdductReference
N-(ortho-, meta-, or para-carboxyphenyl)imide of dichloromaleic acidCyclopentadieneN-(ortho-, meta-, or para-carboxyphenyl)imide of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid cyberleninka.ru
N-(meta- or para-Bromophenyl)imide of dichloromaleic acidCyclopentadieneN-(meta- or para-Bromophenyl)imide of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid ppor.az
N-substituted imides of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acidHexachlorocyclopentadienePolychlorinated bicyclic adducts with endo-configuration longdom.org

Compound Index

Synthesis of Halogenated Bicyclo[2.2.1]hept-2-en-7-one Variants

The preparation of chlorinated bicyclo[2.2.1]hept-2-en-7-one derivatives serves as a notable example of constructing these halogenated systems. Research in this area has led to the development of synthetic routes to compounds such as 1,2,3-trichloro- and 2,3-dichlorobicyclo[2.2.1]hept-2-en-7-one. acs.org

A key strategy for accessing the bicyclo[2.2.1]heptane skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition. In the context of halogenated derivatives, this often involves the reaction of a halogenated cyclopentadiene derivative with a suitable dienophile. For instance, the reaction of 1,2,3,4,5-pentachloro-5-methylcyclopenta-1,3-diene with dienophiles like styrene (B11656) can be used to generate polychlorinated bicyclo[2.2.1]hept-2-ene systems. beilstein-journals.org While this specific example leads to a phenyl-substituted product, it illustrates the general Diels-Alder approach to this class of compounds.

The synthesis of the parent bicyclo[2.2.1]hept-2-en-7-one has been a subject of study, as it is a precursor to various substituted analogs. researchgate.net The introduction of halogens can be envisioned either by using halogenated starting materials in a cycloaddition reaction or by subsequent halogenation of a pre-formed bicyclic ketone.

Detailed research findings from a key 1969 publication describe the synthesis of 1,2,3-trichloro- and 2,3-dichlorobicyclo[2.2.1]hept-2-en-7-one. acs.org This work also highlighted a method for the selective reduction of the bridgehead chlorine atom, demonstrating a pathway to differentiate the reactivity of the various halogen substituents. acs.org

The general synthetic approach for related structures, such as 7-fluorobicyclo[3.2.0]hept-2-en-6-one, involves the [2+2] cycloaddition of a ketene, generated in situ from a haloacetyl chloride, with a cyclic diene like cyclopentadiene. thieme-connect.de This methodology, while leading to a different bicyclic system, showcases a common strategy for forming halogenated cyclic ketones.

Further illustrating the synthesis of related structures, various substituted bicyclo[2.2.1]heptane derivatives are prepared via Diels-Alder reactions, which can be followed by isomerization or other transformations to yield the final products. google.com

Below is a table summarizing the types of synthetic transformations used to produce halogenated bicyclo[2.2.1]heptenone variants and related compounds.

Product Type Synthetic Method Key Reactants Reference
Polychlorinated bicyclo[2.2.1]hept-2-enesDiels-Alder Reaction1,2,3,4,5-pentachloro-5-methylcyclopenta-1,3-diene, Styrene beilstein-journals.org
7-Fluorobicyclo[3.2.0]hept-2-en-6-one[2+2] CycloadditionFluoroacetyl chloride, Triethylamine, Cyclopentadiene thieme-connect.de
Substituted bicyclo[2.2.1]heptane derivativesDiels-Alder followed by IsomerizationC3-4 acyclic olefins, Cyclopentadiene google.com
1,2,3-Trichloro- and 2,3-Dichlorobicyclo[2.2.1]hept-2-en-7-oneSynthetic sequence including selective reductionNot specified in abstract acs.org

Reaction Mechanisms and Reactivity of 2,3 Dichlorobicyclo 2.2.1 Hept 2 Ene

Mechanistic Investigations of Elimination Reactions

Elimination reactions in the bicyclo[2.2.1]heptane system are profoundly influenced by the molecule's stereochemistry. The bimolecular elimination (E2) mechanism, in particular, has stringent geometric prerequisites that are not equally met by all stereoisomers.

The E2 reaction is a single-step, concerted process where a base removes a proton while a leaving group departs simultaneously. masterorganicchemistry.comlibretexts.org This mechanism requires a specific spatial arrangement of the proton and the leaving group, known as an anti-periplanar conformation, where the dihedral angle between them is approximately 180°. dokumen.pub In the rigid bicyclo[2.2.1]heptane skeleton, this stereochemical requirement is a critical determinant of reactivity. When saturated 2,3-dichlorobicyclo[2.2.1]heptanes are treated with a strong base like potassium tert-butoxide, they can undergo an E2 elimination to form 2-chlorobicyclo[2.2.1]hept-1-ene. dokumen.pubaskfilo.com The reaction proceeds through a transition state where the base abstracts a beta-hydrogen, the C-H bond breaks, a new C=C pi bond forms, and the C-Cl bond breaks, all in one step. libretexts.org

The rigid structure of the bicyclo[2.2.1]heptane ring system means that the substituents are locked into specific spatial orientations. For an E2 elimination to occur, a hydrogen atom and the chlorine leaving group must be able to align in an anti-periplanar fashion. Research has shown that different stereoisomers of 2,3-dichlorobicyclo[2.2.1]heptane exhibit dramatically different reaction rates in E2 eliminations. dokumen.pubaskfilo.com One isomer, which can readily adopt the required anti-periplanar geometry between a hydrogen atom and a chlorine atom, reacts approximately 100 times faster than the other isomer, where such an alignment is sterically impossible without significant ring strain. dokumen.pub This vast difference in kinetics underscores the powerful influence of stereochemistry on the reaction pathway in these constrained bicyclic systems.

Table 1: Relative E2 Elimination Rates of 2,3-Dichlorobicyclo[2.2.1]heptane Isomers

IsomerAbility to Achieve Anti-Periplanar GeometryRelative Reaction Rate with KOC(CH₃)₃Primary Product
Isomer A (exo-H, endo-Cl)Favorable~1002-Chlorobicyclo[2.2.1]hept-1-ene
Isomer B (endo-H, endo-Cl)Unfavorable~12-Chlorobicyclo[2.2.1]hept-1-ene

Oxidative Transformations

The carbon-carbon double bond in 2,3-dichlorobicyclo[2.2.1]hept-2-ene is the site of various oxidative transformations. The course of these reactions, much like the elimination reactions, is heavily governed by steric factors inherent to the bicyclic structure.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. masterorganicchemistry.com When this compound is treated with ozone in a participating solvent such as methanol (B129727), the chlorinated double bond undergoes quantitative cleavage. researchgate.netresearchgate.netacs.org The reaction proceeds through the formation of an unstable primary ozonide (a 1,2,3-trioxolane), which then rearranges to a more stable ozonide (a 1,2,4-trioxolane). In the presence of methanol, this intermediate is trapped and processed to yield ester fragments. The ozonolysis of this compound in methanol results in the formation of dimethyl cis-1,3-cyclopentanedicarboxylate. researchgate.netacs.org This transformation highlights a method for the degradation of chlorinated bicyclic structures, which are similar to some cyclodiene insecticides. researchgate.netresearchgate.net

While ozonolysis in a participating solvent leads to complete bond cleavage, reactions under different conditions can yield other oxidized products. The ozonolysis of certain chlorinated bicyclo[2.2.1]hept-2-ene derivatives in a non-participating solvent like carbon tetrachloride can lead to the formation of exo-epoxides and ketones. researchgate.net The epoxidation of this compound with reagents like 3-chloroperoxybenzoic acid can also be used to synthesize the corresponding epoxide, this compound oxide. datapdf.com In some cases, unexpected rearrangements and functionalizations can occur, leading to the formation of ketones with the same bicyclic skeleton rather than cleavage products. researchgate.net For instance, the oxidation of related bicyclo[2.2.1]hept-5-ene-2,3-diol systems can yield bicyclo[2.2.1]hept-5-ene-2,3-dione. mdpi.com

Steric hindrance plays a crucial role in determining the outcome of the oxidation of the chlorinated double bond in bicyclo[2.2.1]hept-2-ene derivatives. researchgate.net For compounds where the double bond is sterically accessible, regular ozonolysis with C=C bond cleavage is the predominant pathway. researchgate.netresearchgate.net However, for derivatives with significant steric bulk around the double bond, the approach of the ozone molecule can be hindered. researchgate.net This steric congestion can prevent the normal Criegee mechanism from proceeding to completion, favoring instead the formation of products like epoxides. researchgate.net In some highly hindered systems, only small amounts of the expected ozonolysis products are formed, with epoxides and ketones becoming the major products. researchgate.netresearchgate.net

Table 2: Products of Oxidative Transformations of Chlorinated Bicyclo[2.2.1]hept-2-ene Derivatives

SubstrateOxidizing Agent/ConditionsMajor Product(s)Governing Factor
This compoundO₃ in MethanolDimethyl cis-1,3-cyclopentanedicarboxylate researchgate.netacs.orgSolvent Participation
Chlorinated bicyclo[2.2.1]hept-2-ene derivativesO₃ in Carbon Tetrachlorideexo-Epoxides, Ketones researchgate.netSteric Hindrance
This compound3-Chloroperoxybenzoic acidThis compound oxide datapdf.comReagent Specificity

Rearrangement Processes

The inherent strain in the bicyclo[2.2.1]heptane skeleton makes it susceptible to a variety of rearrangement reactions, which are often driven by the formation of more stable intermediates.

Sigmatropic Shifts in Related Norbornene Systems

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system in an intramolecular fashion. wikipedia.orglibretexts.org These reactions are governed by the principles of orbital symmetry and are classified by an order term [i,j], which denotes the migration of a σ-bond to a new position (i-1) and (j-1) atoms away from its original location. wikipedia.orglibretexts.org

In norbornene systems, thermal Current time information in Boston, MA, US.acs.org alkyl shifts are generally prohibited due to the geometric constraints of the transition state. uh.edu However, photochemical Current time information in Boston, MA, US.acs.org shifts can proceed suprafacially. uh.edu A notable rearrangement in a related system involves a novel norbornene to norcarene transformation, which proceeds via a formal Current time information in Boston, MA, US.acs.org-sigmatropic shift. researchgate.net This reaction was found to be highly stereospecific. researchgate.net Another common type of sigmatropic rearrangement is the Current time information in Boston, MA, US.nih.gov shift, where a substituent moves down five atoms of a π system. uh.edu These shifts are often observed in both cyclic and open-chain systems at elevated temperatures and typically proceed suprafacially. uh.edu The Cope rearrangement, a acs.orgacs.org sigmatropic shift, is also a well-studied reaction in related systems. wikipedia.org

The specific influence of the dichloro-substitution on the double bond in this compound on these sigmatropic pathways requires specific investigation but would be expected to alter the electronic nature of the π-system and potentially influence the feasibility and outcome of such rearrangements.

Carbocation Rearrangements in Bicyclo[2.2.1]heptane Frameworks

The bicyclo[2.2.1]heptane framework is notorious for its propensity to undergo carbocation rearrangements, a consequence of its significant ring strain, estimated to be around 17.5 kcal/mol. masterorganicchemistry.com These rearrangements, such as the Wagner-Meerwein shift, are common in reactions involving carbocationic intermediates, including SN1, E1, and alkene addition reactions. masterorganicchemistry.com

For instance, the formation of a carbocation within the bicyclo[2.2.1]heptane skeleton can lead to skeletal reorganization to relieve strain. nih.gov Studies on the synthesis of 2-silyloxy-2-norbornen-7-one have shown that the generation of a carbocation can lead to a skeletal rearrangement of the bicyclic core. researchgate.net Similarly, the fragmentation of a strained tricyclooctane has been used to access the bicyclo[2.2.1]heptane core through carbocation-mediated C-C bond cleavage and rearrangement. nih.gov The study of bicyclo[2.2.1]heptan-1-ol has also highlighted the susceptibility of this framework to ring-opening rearrangements. evitachem.com

In the context of this compound, reactions that generate a carbocation adjacent to the chlorinated double bond would likely trigger complex rearrangement cascades, influenced by the electronic effects of the chlorine atoms.

Addition Reactions and Functionalization

The strained double bond in bicyclo[2.2.1]hept-2-ene derivatives is highly reactive and serves as a key site for various addition and functionalization reactions. nih.gov

Cyclopropanation of Bicyclo[2.2.1]hept-2-ene Derivatives

Cyclopropanation of alkenes is a fundamental transformation in organic synthesis. For bicyclo[2.2.1]hept-2-ene derivatives, this reaction provides a route to polycyclic cyclopropane (B1198618) compounds. thieme-connect.de An unusual cyclopropanation has been observed in camphor (B46023) derivatives, which share the bicyclo[2.2.1]heptane framework, involving a formal C(1)-C(7) bond cleavage. aablocks.com The stereoselectivity of cyclopropanation on norbornene systems can be influenced by the substituents present on the bicyclic core.

Catalytic Hydroarylation of Bicyclo[2.2.1]hept-2-ene Systems

Hydroarylation, the addition of an aromatic C-H bond across a C-C double bond, is an atom-economical method for forming C-C bonds. nih.gov Bicyclo[2.2.1]hept-2-ene (norbornene) is a common substrate for these reactions. nih.govevitachem.com

Tungsten(II) carbonyl compounds have been shown to be effective catalysts for the hydroarylation of norbornene with simple arenes like benzene, toluene, para-xylene, and mesitylene (B46885) at room temperature. acs.orgresearchgate.net The proposed mechanism involves the coordination of norbornene to the tungsten(II) center, followed by its activation. researchgate.net Rhodium(I) complexes have also been utilized to catalyze the hydroarylation of norbornene with aromatic amides. nih.gov Interestingly, these rhodium-catalyzed reactions can exhibit unusual endo-selectivity, in contrast to the more common exo-selectivity observed in most addition reactions to norbornene. nih.gov The addition of sterically bulky carboxylic acids can enhance this endo-selectivity. nih.gov

The electronic and steric properties of the 2,3-dichloro-substitution in this compound would significantly impact the reactivity and selectivity of catalytic hydroarylation reactions.

Table of Reaction Parameters for Catalytic Hydroarylation of Norbornene

Catalyst SystemArene SubstrateProduct(s)SelectivityReference
(CO)₄W(μ-Cl)₃W(SnCl₃)(CO)₃Benzene, Toluene, p-Xylene, MesityleneAryl-substituted norbornanesNot specified acs.orgresearchgate.net
[Rh(OAc)(cod)]₂ / Pivalic Acid3-fluoro-2-methyl-N-(quinolin-8-yl)benzamideendo-hydroarylation productHigh endo-selectivity nih.gov

Chemical Reactivity and Transformations

Hydrogenation Reactions

Hydrogenation of the double bond in this compound would be expected to occur under standard catalytic conditions (e.g., H₂, Pd/C) to yield the corresponding saturated alkane, 2,3-dichlorobicyclo[2.2.1]heptane. This reaction would remove the ring strain associated with the double bond.

Oxidation Reactions

The electron-deficient nature of the double bond makes it less susceptible to typical electrophilic oxidation reactions like epoxidation with peroxy acids compared to unsubstituted norbornene. Oxidation of norbornene derivatives can lead to various products, including epoxides or rearranged tetrahydrofurans, depending on the oxidant and conditions. rsc.org

Cycloaddition Reactions

Norbornene derivatives are well-known for their participation in cycloaddition reactions. While the dichlorinated double bond is electron-poor, it can still function as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The stereochemical outcome of such reactions is often directed by the rigid bicyclic framework.

Substitution and Elimination Reactions

The vinyl chloride functionality in this compound can participate in various transition-metal-catalyzed reactions. For example, it has been used as a ligand in the synthesis of platinum(0) complexes. acs.orgelectronicsandbooks.comresearchgate.net These complexes can undergo subsequent rearrangement reactions, such as the insertion of the platinum atom into the carbon-halogen bond. acs.orgelectronicsandbooks.comresearchgate.net The chlorine atoms could also potentially undergo nucleophilic substitution or further elimination under specific conditions to generate a more unsaturated system, although this would be challenging due to the vinylic nature of the C-Cl bonds.

Theoretical and Computational Studies of 2,3 Dichlorobicyclo 2.2.1 Hept 2 Ene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is particularly well-suited for investigating organochlorine compounds.

DFT calculations are instrumental in elucidating the electronic structure of 2,3-Dichlorobicyclo[2.2.1]hept-2-ene. The electron density, from which all ground-state properties can be derived, is the central variable in DFT. cdnsciencepub.com For this molecule, key aspects of its electronic structure include the distribution of electron density, the nature of its frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The presence of two electronegative chlorine atoms attached to the double bond significantly influences the electronic landscape. These atoms withdraw electron density from the carbon-carbon double bond through the inductive effect, which would lower the energy of both the HOMO and LUMO compared to the parent norbornene. The HOMO would be expected to have significant π-character associated with the C=C bond, while the LUMO would likely be a π* antibonding orbital. The chlorine atoms would also possess lone pairs that could contribute to orbitals in the HOMO region.

DFT calculations, using functionals like B3LYP or ωB97X-D combined with a suitable basis set (e.g., 6-311G(d,p)), would provide quantitative data on these properties. researchgate.net Such calculations can also determine key energetic data, as outlined in the conceptual table below.

Table 1: Conceptual DFT-Calculated Properties for this compound

PropertyExpected Value/CharacteristicSignificance
HOMO Energy Lower than parent norborneneInfluences susceptibility to electrophilic attack.
LUMO Energy Lower than parent norborneneInfluences susceptibility to nucleophilic attack.
HOMO-LUMO Gap Relatively largeIndicates high kinetic stability.
Dipole Moment Non-zeroReflects the polar nature due to C-Cl bonds.
Mulliken/NBO Charges Negative charge on Cl atoms, positive on C2/C3Quantifies the inductive effect of chlorine atoms.
Heat of Formation CalculableProvides thermodynamic stability data.

Modeling of Reaction Pathways, Transition States, and Activation Energies

DFT is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. For this compound, several reaction pathways can be computationally modeled.

One important reaction for related compounds is elimination. For instance, the saturated analogues, 2,3-dichlorobicyclo[2.2.1]heptanes, undergo E2 elimination, with the rate being highly dependent on the stereochemistry of the chlorine atoms and the accessibility of anti-periplanar protons. dokumen.pub A DFT study of the elimination of HCl from this compound to form a chloronorbornadiene would involve locating the transition state for this process. The activation energy (ΔG‡) for such a reaction would be calculated as the difference in free energy between the transition state and the reactants.

Another class of reactions amenable to DFT modeling is cycloaddition. The addition of dichloroketene (B1203229) to olefins, for example, has been studied computationally, revealing concerted mechanisms. researchgate.net While this compound already contains chlorine, its double bond could still react with other dienophiles or carbenes. DFT calculations could predict the facial selectivity (exo vs. endo attack) and the activation barriers for such additions. Reaction paths for the addition of dichlorocarbene (B158193) to cyclopropenes have been calculated using DFT, showing low activation barriers and complex potential energy surfaces that may bifurcate. researchgate.net

Table 2: Potential Reactions of this compound for DFT Modeling

Reaction TypeReactant(s)Expected Product(s)Information from DFT
Elimination Base (e.g., t-BuOK)2-Chlorobicyclo[2.2.1]hepta-2,5-dieneTransition state geometry, activation energy, reaction mechanism (E2 vs. E1cb)
Electrophilic Addition HBrHalogenated norbornane (B1196662) derivativesIntermediate carbocation stability, regioselectivity, stereoselectivity
Cycloaddition DichloroketeneTricyclic adductConcerted vs. stepwise mechanism, transition state structure, facial selectivity
Reduction Na, liq. NH3Bicyclo[2.2.1]hept-2-eneReaction pathway for reductive dehalogenation. acs.org

Molecular Dynamics (MD) Simulations for Dynamic Reaction Mechanisms

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations provide insight into the time-evolution of a chemical system. MD simulations solve Newton's equations of motion for a set of atoms, allowing the observation of molecular motions, conformational changes, and reaction dynamics over time. nih.gov

For a molecule like this compound, MD simulations are particularly useful for understanding reaction dynamics that may not follow the minimum energy path predicted by static calculations (i.e., non-statistical dynamics). researchgate.net For example, in reactions with bifurcating pathways, where a single transition state leads to multiple products, the product ratio is often determined by the dynamics of the system as it moves past the transition state. researchgate.net

Atomistic MD simulations have been successfully used to study polymers derived from norbornene, revealing how pendant groups affect chain dynamics, glass transition temperatures, and mechanical properties. researchgate.net These studies demonstrate the capability of MD to model the complex behavior of norbornane-based systems. All-atom models for polynorbornenes have been developed and refined using DFT calculations to ensure the accuracy of the force fields used in the simulations. mdpi.comnih.gov Similar methodologies could be applied to study the behavior of this compound in different solvent environments or to simulate its reaction dynamics.

An ab initio MD (AIMD) simulation, where forces are calculated "on-the-fly" using a quantum mechanical method, could be employed to model a reaction like the elimination of HCl. This would allow researchers to observe the entire trajectory from reactant to product, providing a more complete picture than static calculations alone.

Ab Initio and Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy than DFT for the electronic structure of molecules, albeit at a greater computational expense. These methods are valuable for benchmarking results from more approximate methods.

For reactions in solution or within a larger molecular system (like an enzyme), hybrid QM/MM methods are the state-of-the-art. nih.govmdpi.com In this approach, the chemically active region (e.g., the reacting molecule) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules) is treated with a computationally cheaper molecular mechanics (MM) force field. mdpi.com

The application of a QM/MM approach to a reaction of this compound would allow for an explicit description of solvent effects on the reaction pathway. For example, in a solvolysis reaction, specific interactions like hydrogen bonding between the solvent and the leaving chloride ion can significantly impact the activation barrier. QM/MM simulations can capture these effects, providing a more realistic model of the reaction in the condensed phase. nih.gov The utility of such methods has been demonstrated in numerous studies of organic and enzymatic reactions, including substitutions, eliminations, and cycloadditions. nih.govmdpi.com

Computational Analysis of Conformational Space and Strain Energy

The bicyclo[2.2.1]heptane framework is inherently strained due to its rigid, bridged structure. The total strain energy of a molecule is a combination of angle strain, torsional strain, and steric strain. libretexts.org

Angle Strain: Bond angles in the norbornene skeleton are forced to deviate from their ideal sp² (120°) and sp³ (109.5°) values. The bridgehead carbons and the double bond introduce significant angle strain.

Torsional Strain: The molecule is locked in an eclipsed or near-eclipsed conformation along several C-C bonds, leading to torsional strain. Free rotation around these bonds is not possible without breaking the ring structure.

Steric Strain: While less significant in the parent norbornene, the introduction of two chlorine atoms on the double bond can introduce steric interactions, particularly with adjacent protons.

Computational methods can quantify these contributions to the total strain energy. Geometric optimization followed by a frequency calculation using DFT or other methods can provide the optimized structure and its potential energy. The strain energy can then be estimated by comparing the heat of formation of the molecule with that of a hypothetical, strain-free reference compound constructed from group increments.

Table 3: Estimated Contributions to Strain Energy in this compound

Type of StrainStructural OriginEstimated Contribution
Angle Strain Deviation from ideal bond angles in the bridged ring system.High
Torsional Strain Eclipsed C-H and C-C bonds, particularly involving the C1-C2 and C3-C4 bonds.High
Steric Strain Potential interactions between the chlorine atoms and neighboring protons.Low to Moderate

Note: This table is conceptual and based on the known strain in norbornane systems. Actual values would require specific calculations. youtube.comyoutube.com

Studies on Fragmentation Pathways in Related Norbornane Systems

Theoretical studies using DFT have investigated the fragmentation of norbornane upon ionization. nih.gov These studies show that the removal of electrons can lead to complex intramolecular rearrangements and Coulomb explosions into smaller fragments. For halogenated compounds, fragmentation is heavily influenced by the C-X (X=halogen) bond. The cleavage of a C-Cl bond is a common fragmentation pathway. The presence of chlorine is also readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl).

Computational methods can model the fragmentation of the molecular ion of this compound. By calculating the energies of various potential fragments and the barriers to their formation, a theoretical mass spectrum can be predicted. Key fragmentation pathways for the norbornane skeleton often involve retro-Diels-Alder reactions or rearrangements leading to more stable carbocations. The presence of the double bond and chlorine atoms would direct the fragmentation. For example, the loss of a chlorine radical (Cl•) or a molecule of HCl are highly probable initial fragmentation steps. Studies on the reductive dehalogenation of polychlorinated bicyclic compounds confirm the lability of the carbon-chlorine bond. acs.org

Applications of 2,3 Dichlorobicyclo 2.2.1 Hept 2 Ene in Organic Synthesis

Synthons for the Construction of Complex Organic Molecules

2,3-Dichlorobicyclo[2.2.1]hept-2-ene and its analogues serve as versatile synthons, or building blocks, for a variety of complex organic molecules. These polychlorinated cyclic compounds are of significant interest due to their potential biological and physiological activities. researchgate.net Derivatives, such as N-substituted imides of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, contain multiple reactive groups, which enables their conversion into a wide array of valuable products for fine organic synthesis. longdom.org

The utility of these synthons is highlighted in their application for creating compounds with potential use as flame retardants for polymeric materials and as precursors for various organic and organometallic compounds. researchgate.net For instance, the ozonolysis of this compound in a participating solvent like methanol (B129727) leads to the quantitative cleavage of the chlorinated double bond, demonstrating a pathway to functionalized acyclic products. researchgate.net

Precursors for Polycyclic Adducts with Specific Configurations

A significant application of this compound derivatives is their role as precursors in the synthesis of polycyclic adducts with specific stereochemical configurations. The Diels-Alder reaction, a [4+2] cycloaddition, is a key transformation in this context.

Specifically, N-substituted imides of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid act as dienophiles in reactions with dienes like hexachlorocyclopentadiene (B6142220). longdom.org This diene condensation proceeds regioselectively at the double bond of the dienophile, leading to the formation of polychlorinated tetracyclic adducts. researchgate.netlongdom.org X-ray diffraction analysis has confirmed that these reactions yield products with a defined endo-configuration. longdom.org

The reaction is typically carried out by heating the diene and dienophile at a 1:1 molar ratio at temperatures between 110-120°C for 8-10 hours. longdom.org The yields of the resulting adducts are generally high, as illustrated in the table below. longdom.org

Yields of Polychlorinated Tetracyclic Adducts

N-Substituent (R) on ImideProductYield (%)
m-NO₂C₆H₅N-(m-Nitrophenyl) imide endo-exo-1,2,3,4,7,8,11,11-octachlorotetracyclo[6.2.1.1.0⁵,¹⁰]-decene-2-ene-7,8-dicarboxylic acid97%
m-ClC₆H₅N-(m-Chlorophenyl) imide endo-exo-1,2,3,4,7,8,11,11-octachlorotetracyclo[6.2.1.1.0⁵,¹⁰]-decene-2-ene-7,8-dicarboxylic acid78%

Table 1: Representative yields of polychlorinated adducts from the diene condensation of N-substituted imides of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with hexachlorocyclopentadiene. longdom.org

Catalytic Applications of Derivatives (e.g., in Aerobic Oxidation)

Derivatives of the bicyclo[2.2.1]heptene framework have been investigated for their catalytic properties. Notably, N-substituted imides of dichloromaleic acid, which are structurally related to the precursors of 2,3-dichlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imides, have been studied as catalysts in the liquid-phase aerobic oxidation of isopropylbenzene (cumene). cyberleninka.ru

Further research has explored the catalytic activity of N-(p-Carboxyphenyl)imide-2,3-dichlorobicyclo-[2.2.1]hept-5-en-2,3-dicarboxylic acid. cyberleninka.rukqki.az These studies highlight the potential of such complex molecules to act as non-metallic catalysts in oxidation reactions, which are crucial for the industrial production of chemicals like phenol (B47542) and acetone (B3395972) from cumene.

Building Blocks for Novel Strained Molecular Architectures

The inherent ring strain of the bicyclo[2.2.1]heptene skeleton makes this compound a valuable starting material for the synthesis of novel and highly strained molecular architectures. electronicsandbooks.com The release of this strain can be a driving force for various chemical transformations, enabling the construction of unique and complex structures.

An example of the utility of related structures is the synthesis of norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) from 5,6-dichlorobicyclo[2.2.1]hept-2-ene through the elimination of chlorine. researchgate.net Norbornadiene itself is a highly strained system that undergoes a [2+2] cycloaddition upon UV irradiation to form quadricyclane, a molecule with significant energy storage capacity. researchgate.net This demonstrates how the dichlorobicycloheptene framework can serve as a key precursor to molecules with unique energy-storing properties and strained topologies. Furthermore, the compound has been used in the synthesis of transition-metal complexes, such as with platinum, indicating its role in organometallic chemistry to create strained systems. electronicsandbooks.com

Environmental Degradation and Fate Academic Perspective

Studies on Degradation Pathways under Environmental Conditions (e.g., Ozonolysis)

Research into the environmental fate of 2,3-Dichlorobicyclo[2.2.1]hept-2-ene has highlighted ozonolysis as a significant pathway for its degradation. This process is particularly relevant as ozone is a naturally occurring atmospheric oxidant. Studies have been conducted to simulate the reaction of this compound with ozone, often in the presence of a participating solvent like methanol (B129727), to mimic environmental conditions where nucleophilic species are available.

A key study investigated the ozonolysis of this compound, which serves as a model for the degradation of structurally similar cyclodiene insecticides. researchgate.netacs.org The research demonstrated that treating the compound with ozone in methanol resulted in the quantitative cleavage of the chlorinated double bond. researchgate.netacs.org This reaction breaks open the bicyclic ring at the site of unsaturation, leading to the formation of dicarboxylic acid esters. Specifically, the ozonolysis in methanol yielded dimethyl cis-1,3-cyclopentanedicarboxylate as the primary product. researchgate.netacs.org

The selection of a participating solvent like methanol is crucial as it influences the final products and can enhance the removal of the vinyl halide substituents. acs.org This is an important consideration from an environmental perspective, as the breakdown of the parent chlorinated compound into less halogenated or non-halogenated products can reduce its persistence and potential toxicity.

The table below summarizes the key findings from ozonolysis studies of this compound.

ReactantReaction ConditionMajor ProductSignificance
This compoundOzonolysis in methanolDimethyl cis-1,3-cyclopentanedicarboxylateDemonstrates quantitative cleavage of the chlorinated double bond and removal of chlorine atoms.

Mechanistic Insights into Environmental Transformations

The mechanism of ozonolysis of alkenes generally proceeds through the formation of a primary ozonide (a 1,2,3-trioxolane), which then rearranges to a carbonyl oxide and a carbonyl compound. In the case of this compound, the presence of chlorine atoms on the double bond influences the reaction pathway.

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis and Chiral Induction in Dichlorinated Norbornenes

The development of stereoselective methods to access enantiomerically pure bicyclic compounds is a cornerstone of modern organic synthesis, driven by the demand for chiral building blocks in pharmaceuticals and materials science. numberanalytics.com While asymmetric syntheses of various norbornene derivatives have been reported, the stereocontrolled synthesis of 2,3-Dichlorobicyclo[2.2.1]hept-2-ene and related structures is an area ripe for investigation.

Future research should focus on:

Chiral Lewis Acid Catalysis: The Diels-Alder reaction between cyclopentadiene (B3395910) and a dichlorinated dienophile is the most direct route to the bicyclo[2.2.1]heptene core. The use of chiral Lewis acids to catalyze this cycloaddition could provide an efficient means of inducing enantioselectivity. Investigating a range of metal-chiral ligand complexes will be crucial to identify catalysts that can effectively control the facial selectivity of the reaction.

Organocatalysis: Chiral organocatalysts have emerged as a powerful tool for asymmetric synthesis. Exploring the use of chiral amines or Brønsted acids to catalyze the formation of the dichlorinated norbornene skeleton could offer a metal-free alternative to traditional methods.

Kinetic Resolution: For racemic mixtures of this compound, the development of efficient kinetic resolution protocols, either enzymatic or through asymmetric catalysis, would provide access to the individual enantiomers.

The successful implementation of these strategies would not only provide access to chiral dichlorinated norbornenes but also pave the way for their use as chiral synthons in the synthesis of complex molecular targets.

Advanced Mechanistic Studies using Ultrafast Spectroscopy and Dynamic Simulations

A detailed understanding of reaction mechanisms is paramount for the rational design of new synthetic methods and catalysts. The unique electronic and steric properties of this compound warrant in-depth mechanistic investigations of its reactions.

Key areas for future exploration include:

Ultrafast Spectroscopy: Techniques such as femtosecond transient absorption spectroscopy could be employed to directly observe the short-lived intermediates and transition states in reactions involving the double bond of this compound. This would provide invaluable insights into the dynamics of processes like electrophilic additions and cycloadditions.

Computational Modeling: High-level density functional theory (DFT) calculations and molecular dynamics simulations can be used to model reaction pathways, predict stereochemical outcomes, and understand the influence of the chlorine substituents on the reactivity of the norbornene framework. oup.com Such studies can elucidate the subtle interplay of electronic effects and steric hindrance that govern the regioselectivity and stereoselectivity of its transformations.

NMR Spectroscopic Analysis: A systematic study of the ¹³C NMR chemical shifts of a series of polychlorinated bicyclo[2.2.1]heptene derivatives can provide valuable data on the electronic environment of the carbon skeleton and the influence of chlorine substitution patterns. oup.com

These advanced mechanistic studies will contribute to a more profound understanding of the fundamental reactivity of this class of compounds, facilitating the development of more efficient and selective synthetic transformations.

Development of Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste and energy consumption. The synthesis and functionalization of this compound present several opportunities for the implementation of greener methodologies.

Future research should target:

Solvent-Free and Aqueous Reactions: Investigating the feasibility of conducting the synthesis and subsequent reactions of this compound in the absence of traditional organic solvents or in aqueous media would significantly improve the environmental footprint of these processes.

Biocatalysis: The use of enzymes, such as halogenases, for the selective halogenation of the norbornene core or other enzymatic transformations could offer a highly selective and environmentally benign synthetic route. acs.org The development of robust enzymes for these transformations is a key challenge.

Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could offer improved safety, efficiency, and scalability compared to traditional batch processes.

By embracing green chemistry principles, the synthesis and application of dichlorinated norbornenes can be made more sustainable and economically viable.

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives

The functionalization of the this compound scaffold can lead to a diverse range of derivatives with unique properties and potential applications in catalysis.

Promising avenues for research include:

Ligand Development for Homogeneous Catalysis: The rigid bicyclic framework can be used as a scaffold for the design of novel chiral ligands for transition metal catalysis. The introduction of coordinating groups onto the norbornene skeleton could lead to ligands with unique steric and electronic properties, potentially enabling new catalytic activities and selectivities.

Monomers for Ring-Opening Metathesis Polymerization (ROMP): Norbornene and its derivatives are well-known monomers for ROMP. Investigating the polymerization of this compound and its functionalized derivatives could lead to the synthesis of novel polymers with interesting properties, such as enhanced thermal stability or flame retardancy, due to the presence of chlorine atoms.

Cross-Coupling Reactions: The carbon-chlorine bonds in this compound are potential handles for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The development of efficient catalytic systems for these transformations would allow for the facile introduction of a wide range of substituents, further expanding the chemical space accessible from this starting material.

The exploration of these novel catalytic transformations will undoubtedly uncover new applications for this compound and its derivatives, solidifying their role as versatile building blocks in organic synthesis.

Data Tables

Table 1: Potential Asymmetric Synthesis Strategies for this compound

StrategyCatalyst TypePotential AdvantagesKey Challenges
Asymmetric Diels-AlderChiral Lewis Acids (e.g., Ti, Cu, B-based)Direct access to enantiopure product, high atom economy.Catalyst inhibition by dienophile, achieving high enantioselectivity.
Organocatalytic CycloadditionChiral Amines, Brønsted AcidsMetal-free, environmentally benign.Lower reactivity of dichlorinated dienophiles, catalyst loading.
Kinetic ResolutionEnzymes (e.g., lipases, hydrolases), Chiral CatalystsAccess to both enantiomers from a racemic mixture.Finding a selective catalyst, separation of product and starting material.

Table 2: Advanced Mechanistic Investigation Techniques

TechniqueInformation GainedPotential Application to this compound
Ultrafast SpectroscopyReal-time observation of reactive intermediates and transition states.Elucidating the mechanism of electrophilic additions across the double bond.
DFT and Molecular DynamicsReaction pathways, transition state energies, stereochemical predictions.Modeling the Diels-Alder reaction to predict endo/exo selectivity.
¹³C NMR SpectroscopyElectronic structure, substituent effects.Correlating chlorine substitution patterns with reactivity. oup.com

Q & A

Basic: What are the recommended methods for synthesizing 2,3-Dichlorobicyclo[2.2.1]hept-2-ene, and how can its purity be validated?

Synthesis of this compound derivatives often involves halogenation of bicyclic precursors or cycloaddition reactions. For example, photolysis or thermolysis of diazabicyclo compounds (e.g., 2,3-diazabicyclo[2.2.1]hept-2-ene) can yield bicyclic structures through denitrogenation, with chlorine substituents introduced via electrophilic addition . Purity validation typically employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure and detect impurities. Differential scanning calorimetry (DSC) can assess thermal stability and phase transitions .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Due to its reactive bicyclic framework and chlorine substituents, handling requires inert atmospheres (e.g., nitrogen gloveboxes) to prevent unintended polymerization or decomposition. Personal protective equipment (PPE), including flame-resistant lab coats, nitrile gloves, and safety goggles, is mandatory. Ventilation systems must comply with OSHA/NIOSH standards to mitigate inhalation risks. Spill management protocols recommend using non-combustible absorbents (e.g., vermiculite) and avoiding water to prevent exothermic reactions .

Advanced: How do computational methods like DFT elucidate the reaction mechanisms of this compound derivatives?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level have been pivotal in mapping the thermal denitrogenation of bicyclic diaza compounds. These studies reveal that the exo/endo product ratio in denitrogenation is governed by transition-state stereoelectronic effects, with exo pathways favored due to lower activation barriers (~25 kcal/mol) compared to endo routes . For chlorinated derivatives, electron-withdrawing substituents (e.g., Cl) increase diradical stabilization during ring-opening, as shown by spin density plots .

Advanced: How can contradictions in experimental vs. computational data for reaction kinetics be resolved?

Discrepancies often arise from approximations in computational models (e.g., solvent effects, relativistic corrections). For instance, experimental activation energies for denitrogenation of 2,3-diazabicyclo[2.2.1]hept-2-ene derivatives are ~28 kcal/mol, whereas DFT predicts ~25 kcal/mol . To reconcile this, hybrid QM/MM simulations incorporating solvation (e.g., COSMO model) and isotopic labeling (e.g., deuterated analogs) can refine computational accuracy. Cross-validation with ultrafast spectroscopy (e.g., femtosecond laser studies) provides real-time kinetic data to calibrate models .

Advanced: What advanced spectroscopic techniques enable real-time monitoring of this compound reactions?

Femtosecond transient absorption spectroscopy with visible 5-fs pulse lasers has been used to track denitrogenation dynamics, resolving intermediates with lifetimes <100 fs . Time-resolved infrared (TRIR) spectroscopy identifies vibrational modes of transient diradicals, while cryogenic matrix isolation stabilizes short-lived species for electron paramagnetic resonance (EPR) analysis . These methods are critical for validating proposed mechanisms, such as the stepwise vs. concerted ring-opening pathways.

Basic: How is the stereochemistry of this compound derivatives characterized?

X-ray crystallography is the gold standard for determining absolute stereochemistry. For example, cis-fused bicyclic structures (e.g., housane derivatives) exhibit distinct dihedral angles (~110°) between bridgehead carbons . Chiral HPLC with polarimetric detection can resolve enantiomers, while NOESY NMR correlates spatial proximity of substituents (e.g., Cl atoms) to confirm retention/inversion during reactions .

Advanced: What strategies address challenges in synthesizing enantiopure this compound derivatives?

Asymmetric catalysis using chiral Lewis acids (e.g., BINOL-derived titanium complexes) enables enantioselective Diels-Alder cycloadditions to form the bicyclic core . Kinetic resolution via lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) separates diastereomers. Dynamic kinetic asymmetric transformations (DyKAT) leveraging palladium catalysts have also achieved >90% ee in related norbornene systems .

Advanced: How do substituent effects (e.g., Cl vs. NO₂) alter the reactivity of bicyclo[2.2.1]hept-2-ene derivatives?

Electron-withdrawing groups (Cl, NO₂) increase electrophilicity at the double bond, accelerating cycloaddition rates by 3–5× compared to unsubstituted analogs. For example, 3-(3-Nitrophenyl) derivatives exhibit enhanced reactivity in Diels-Alder reactions due to conjugation with the nitro group, as shown by Hammett σ⁺ values . Conversely, bulky substituents (e.g., trimethylsilyl) sterically hinder [2+2] photodimerization, redirecting reactivity toward ring-opening metathesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.